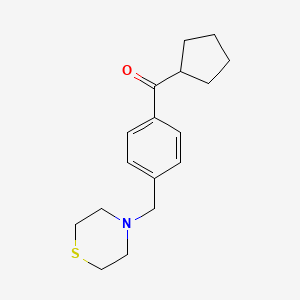

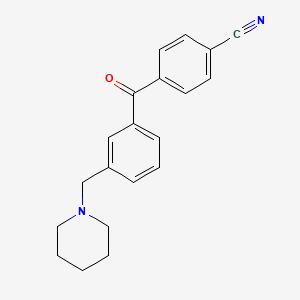

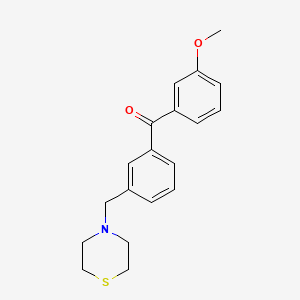

4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride, a similar compound, involves the reaction of 4-bromomethyl benzoic acid (II) with 1-methyl piperazine in the presence of potassium carbonate and in n-butanol medium at room temperature . Another method involves the condensation of aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4’-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone .Applications De Recherche Scientifique

Environmental Analysis and Health Impacts

Environmental Phenols Detection in Human Milk

A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system for measuring concentrations of environmental phenols in human milk. This method could potentially assess human exposure to compounds used in personal care products and pharmaceuticals, including related benzophenone derivatives, thus reflecting on their environmental and health implications (Ye et al., 2008).

Benzophenone UV Filters in Environment

Another study focused on the determination of benzophenone and benzotriazole UV filters in sediment and sewage sludge, showcasing the environmental prevalence of such compounds. The study used liquid chromatography-tandem mass spectrometry, highlighting the environmental persistence and potential estrogenic activity of these UV filters, which raises concerns about their ecological and health effects (Zhang et al., 2011).

Pharmaceutical and Biological Applications

Highly Selective Biocompatible Chemosensor for Zinc Detection

A study introduced a highly selective and biocompatible chemosensor for sensitive detection of zinc(II), an essential metal ion in biological systems. The study underscores the importance of benzophenone derivatives in developing tools for biochemical research and potential diagnostic applications (Dey et al., 2016).

Materials Science and Chemistry

Synthesis and Electrochemical Properties

Research on new bipyrazole derivatives, including their potential activity as corrosion inhibitors, involves the use of density functional theory (DFT) to elucidate inhibition efficiencies and reactive sites. Such studies provide insights into the application of benzophenone derivatives in materials science, particularly in protecting metals from corrosion (Wang et al., 2006).

Enantioselective Electrodes for Organic Molecule Reduction

Utilizing poly(pyrroles) synthesized from chiral pyrrole monomers, research demonstrated the enantioselective electrochemical reduction of 4-methylbenzophenone. This showcases the potential of benzophenone derivatives in synthesizing materials with specific optical properties, which could be valuable in pharmaceutical synthesis and materials science (Schwientek et al., 1999).

Orientations Futures

Propriétés

IUPAC Name |

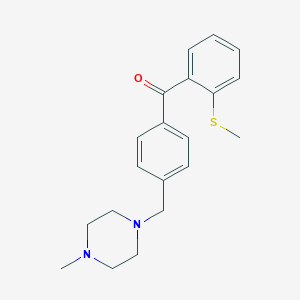

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20(23)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSQCFZBMKWISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642966 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone | |

CAS RN |

898783-55-6 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.